molecular formula C18H14ClNO4S B8585249 Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate

Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate

Cat. No.: B8585249
M. Wt: 375.8 g/mol
InChI Key: TUJBHBMXGCYEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a benzyloxycarbonyl-protected amino group attached to a naphthalene ring, which is further substituted with a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate typically involves the reaction of 5-amino-1-naphthalenesulfonyl chloride with benzyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:

5-amino-1-naphthalenesulfonyl chloride+benzyl chloroformate5-(N-benzyloxycarbonylamino)-1-naphthalenesulphonyl chloride\text{5-amino-1-naphthalenesulfonyl chloride} + \text{benzyl chloroformate} \rightarrow \text{this compound} 5-amino-1-naphthalenesulfonyl chloride+benzyl chloroformate→5-(N-benzyloxycarbonylamino)-1-naphthalenesulphonyl chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong reducing agents.

    Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: Formation of the free amine after removal of the benzyloxycarbonyl group.

    Oxidation Reactions: Formation of naphthoquinone derivatives.

Scientific Research Applications

Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate has several applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, which can be selectively removed under specific conditions to reveal the free amine.

Comparison with Similar Compounds

Similar Compounds

    N-benzyloxycarbonylamino derivatives: Compounds with similar benzyloxycarbonyl-protected amino groups.

    Sulfonyl chlorides: Compounds with sulfonyl chloride functional groups, such as tosyl chloride and mesyl chloride.

Uniqueness

Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate is unique due to the combination of its benzyloxycarbonyl-protected amino group and sulfonyl chloride functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C18H14ClNO4S

Molecular Weight

375.8 g/mol

IUPAC Name

benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate

InChI

InChI=1S/C18H14ClNO4S/c19-25(22,23)17-11-5-8-14-15(17)9-4-10-16(14)20-18(21)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)

InChI Key

TUJBHBMXGCYEIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.